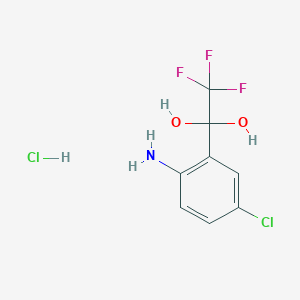
Bayogenin methyl ester
Overview
Description
Bayogenin methyl ester is a triterpenoid compound . It is a powder in physical form . The chemical formula of Bayogenin methyl ester is C31H50O5 and it has a molecular weight of 502.4 g/mol .
Synthesis Analysis
The synthesis of methyl esters, including Bayogenin methyl ester, often involves the process of transesterification . This process typically involves the reaction of an oil or fat with methanol in the presence of a catalyst . Ultrasonication has been identified as a process intensification tool for methyl ester synthesis .Molecular Structure Analysis
Bayogenin methyl ester has a complex molecular structure. It contains a total of 90 bonds, including 40 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 six-membered rings, 4 ten-membered rings, 1 ester (aliphatic), 3 hydroxyl groups, 1 primary alcohol, and 2 secondary alcohols .Chemical Reactions Analysis
The chemical reactions involving Bayogenin methyl ester are likely to be similar to those of other esters. For instance, esters can undergo transesterification reactions in the presence of methanol and a catalyst . The reaction rate of this process can be influenced by factors such as the methanol/oil molar ratio and catalyst concentration .Physical And Chemical Properties Analysis
Bayogenin methyl ester is a powder . It is not classified under physical hazards, health hazards, or environmental hazards according to the GHS classification .Scientific Research Applications
Isolation and Structure Analysis
- Studies on Constituents of Actinostemma lobatum MAXIM. : Bayogenin glycosides, including those with bayogenin methyl ester, were isolated from Actinostemma lobatum MAXIM. These glycosides are studied for their structures and potential applications in pharmacology and biochemistry (Fujioka et al., 1989).
Phytochemistry and Natural Products
- Triterpenoid Glycosides from Bark of Meliosma lanceolata : This study isolated and characterized triterpenoid glycosides, including the bayogenin methyl ester, from Meliosma lanceolata. These glycosides contribute to the understanding of plant biochemistry and potential therapeutic applications (Abe et al., 1996).
Antiproliferative Activities
- Structures and Antiproliferative Activity of Saponins from Sechium Species : This research discovered six bisdesmosidic bayogenin saponins with bayogenin methyl ester in Sechium species. These saponins showed moderate antiproliferative activity against various cancer cell lines, indicating their potential in cancer research (Castro et al., 1997).
Hepatoprotective Effects
- Hepatoprotective Activity from Chenopodium bonus-henricus L. : A study demonstrated that saponins containing bayogenin methyl ester from Chenopodium bonus-henricus L. have hepatoprotective and antioxidant activities. This indicates potential applications in liver disease treatment and prevention (Kokanova-Nedialkova et al., 2019).
Biochemical Studies
- A New Triterpenoid Glycoside from Duranta repens : Isolation of a triterpenoid glycoside, which includes bayogenin methyl ester, from Duranta repens. This compound was studied for its biochemical properties and potential inhibitory effects on lipoxygenase activity (Furusawa et al., 2016).
Mechanism of Action
Target of Action
Bayogenin methyl ester is a derivative of Bayogenin, a sesquiterpene lactone isolated from the stem bark of the Asian plant, Phellodendron amurense . Bayogenin has been shown to have inhibitory effects on human serum p-hydroxybenzoic acid (pHBA), which may be due to its inhibition of prostaglandin synthesis . Therefore, the primary targets of Bayogenin methyl ester are likely to be the enzymes involved in prostaglandin synthesis.
Mode of Action
It is known that bayogenin, the parent compound, inhibits prostaglandin synthesis . This suggests that Bayogenin methyl ester may interact with its targets by binding to the active sites of the enzymes involved in prostaglandin synthesis, thereby inhibiting their activity.
Biochemical Pathways
Bayogenin methyl ester is likely to affect the biochemical pathways involved in prostaglandin synthesis. Prostaglandins are bioactive lipids that play key roles in various physiological processes, including inflammation, pain perception, and regulation of blood flow . By inhibiting prostaglandin synthesis, Bayogenin methyl ester could potentially affect these processes.
Pharmacokinetics
It is known that the parent compound, bayogenin, has been shown to have inhibitory effects on human serum p-hydroxybenzoic acid (phba) . This suggests that Bayogenin methyl ester may have similar pharmacokinetic properties.
Result of Action
The molecular and cellular effects of Bayogenin methyl ester’s action are likely to be related to its inhibition of prostaglandin synthesis. This could potentially lead to reduced inflammation and pain perception, as well as altered regulation of blood flow .
properties
IUPAC Name |
methyl (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O5/c1-26(2)12-14-31(25(35)36-7)15-13-29(5)19(20(31)16-26)8-9-23-27(3)17-21(33)24(34)28(4,18-32)22(27)10-11-30(23,29)6/h8,20-24,32-34H,9-18H2,1-7H3/t20-,21-,22+,23+,24-,27-,28-,29+,30+,31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQIABJSQBQEFM-VITDCEDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bayogenin methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



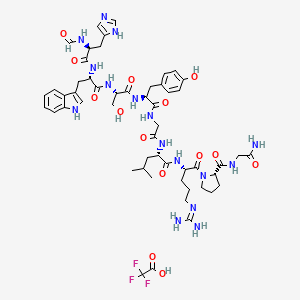
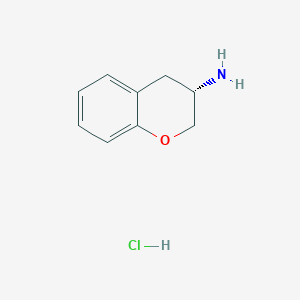
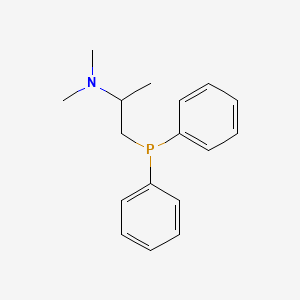
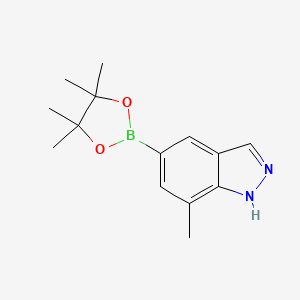



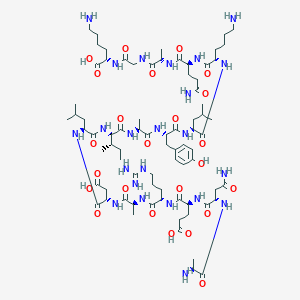


![(R)-7-(Hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)

![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)
